Lipophilicity Enhancement: -OCF₃ vs. -OCH₃ Substituent Comparison
In a systematic study of aliphatic derivatives, the -OCF₃ substituent increased lipophilicity by 0.7–1.4 LogD units relative to the -OCH₃ substituent, delivering lipophilicity comparable to that of -CF₃-bearing analogs [1]. The increase in LogD directly correlates with improved membrane permeability potential in drug candidates.
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | OCF₃-substituted compounds: higher lipophilicity vs. OCH₃ |
| Comparator Or Baseline | OCH₃-substituted compounds; CF₃-substituted compounds |
| Quantified Difference | 0.7–1.4 LogD units higher than OCH₃; comparable to CF₃ |
| Conditions | Aliphatic derivative series; kinetic solubility and lipophilicity assays |
Why This Matters
This quantifies the membrane permeability advantage of incorporating -OCF₃ over -OCH₃, a key selection criterion in drug discovery programs.
- [1] Kliachyna, M., et al. Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry 2020, 233, 109501. View Source
